In Vivo Toxicity Reduction: Platinum(II) Complexes with 2,2-Bis(hydroxymethyl)malonate Leaving Group Versus Oxaliplatin
In a head-to-head comparison of diam(m)ineplatinum(II) complexes, cis-[Pt(II)(1R,2R-Diaminocyclohexane)·2,2-bis(hydroxymethyl)malonate] (complex 5) demonstrated superior in vivo safety profile versus the clinical anticancer agent oxaliplatin. The bis(hydroxymethyl)malonate-bearing complex exhibited an LD₅₀ of 115 mg/kg following intravenous administration to ICR mice, representing a 6.05-fold reduction in acute toxicity compared to oxaliplatin, which has an LD₅₀ of 19 mg/kg under identical administration route and animal model conditions [1]. This quantitative difference directly addresses the critical limitation of platinum-based therapeutics—dose-limiting systemic toxicity—by providing a wider therapeutic window for the same carrier ligand architecture.
| Evidence Dimension | Acute systemic toxicity (LD₅₀, intravenous) |
|---|---|
| Target Compound Data | LD₅₀ = 115 mg/kg (cis-[Pt(II)(1R,2R-DACH)·2,2-bis(hydroxymethyl)malonate]) |
| Comparator Or Baseline | Oxaliplatin: LD₅₀ = 19 mg/kg |
| Quantified Difference | 6.05-fold increase in LD₅₀ (reduced acute toxicity) |
| Conditions | ICR mice, intravenous administration |
Why This Matters
Selection of 2,2-bis(hydroxymethyl)malonate as a leaving group ligand confers a 6-fold improvement in acute in vivo tolerability compared to oxalate, directly informing medicinal chemistry decisions when optimizing platinum anticancer candidates for reduced nephrotoxicity and myelosuppression.
- [1] Xing Y, Zhao Y, Liu W, et al. Synthesis and cytotoxicity of diam(m)ineplatinum(II) complexes with 2,2-bis(hydroxymethyl)malonate as the leaving group. Bioorg Med Chem Lett. 2012 Mar 15;22(6):2239-41. doi: 10.1016/j.bmcl.2012.01.091. View Source
